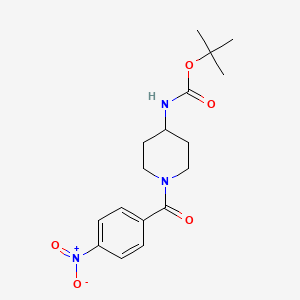
tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H23N3O5 . It is also known as NBPC and is a nitric oxide donor and a vasodilator that is widely used in scientific research.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a carbamate group and a nitrobenzoyl group . The average mass of the molecule is 335.398 Da and the monoisotopic mass is 335.184509 Da .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm³, a boiling point of 473.6±40.0 °C at 760 mmHg, and a flash point of 240.2±27.3 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its LogP is 2.87, indicating its lipophilicity .Applications De Recherche Scientifique
Synthesis and Characterization
tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate is a compound of interest in various chemical synthesis and characterization studies. Research has focused on its synthesis, characterization, and potential biological activities. For example, the synthesis and characterization of related compounds have been documented, showcasing methods for creating structurally similar compounds with potential bioactive properties. These studies often involve detailed analyses using techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, alongside X-ray diffraction studies to elucidate their crystal structures and evaluate their biological activities (Sanjeevarayappa et al., 2015; Maftei et al., 2013).
Catalytic Activities
Research into tert-butyl substituted compounds also extends to their catalytic activities. Studies have shown that certain tert-butyl compounds can act as efficient catalysts in chemical reactions, including transfer hydrogenation processes. These findings suggest that this compound and similar compounds could potentially be explored for their catalytic properties in various organic transformations (Chung et al., 2006; Cheng et al., 2009).
Photooxidation Prevention
Derivatives of tetramethylpiperidines, which are structurally related to this compound, have been extensively employed in polymers to prevent photooxidation. Their stabilizing effect is attributed to the activity of the nitroxide radical derived from the parent amine. This highlights the potential of this compound derivatives in materials science, particularly in enhancing the durability and lifespan of polymer-based materials under UV radiation (Damiani et al., 2002).
Safety and Hazards
The safety data sheet for “tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate” suggests that it should be handled with care. If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
tert-butyl N-[1-(4-nitrobenzoyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)18-13-8-10-19(11-9-13)15(21)12-4-6-14(7-5-12)20(23)24/h4-7,13H,8-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHKFHNGKOJGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide](/img/structure/B2882749.png)
![4-(6-(3,5-Dimethyl-1H-pyrazol-1-YL)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B2882752.png)
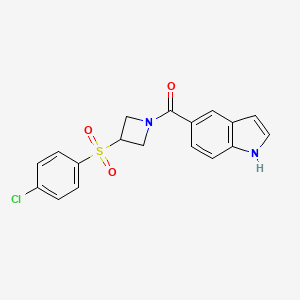

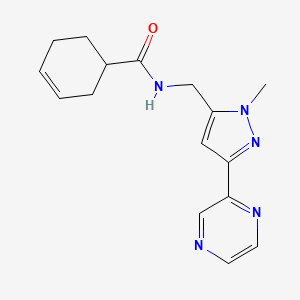
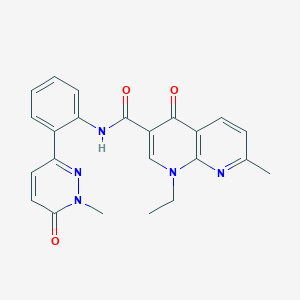
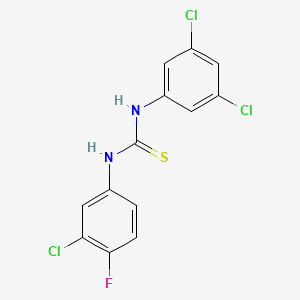
![N-(3-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2882763.png)
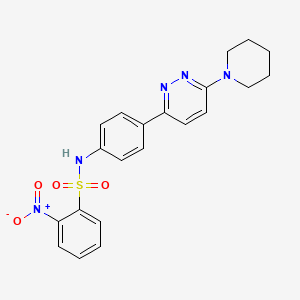
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2882768.png)
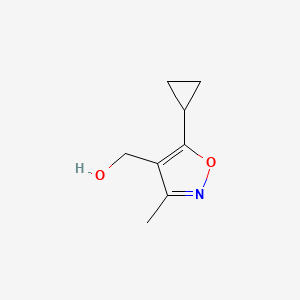
![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2882770.png)
![ethyl 1-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetyl)piperidine-3-carboxylate](/img/structure/B2882771.png)
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2882772.png)